3,3',3''-(1,3,5-Triazine-2,4,6-triyl)triphenol 3,3',3''-(1,3,5-Triazine-2,4,6-triyl)triphenol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13817060
InChI: InChI=1S/C21H15N3O3/c25-16-7-1-4-13(10-16)19-22-20(14-5-2-8-17(26)11-14)24-21(23-19)15-6-3-9-18(27)12-15/h1-12,25-27H
SMILES: C1=CC(=CC(=C1)O)C2=NC(=NC(=N2)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O
Molecular Formula: C21H15N3O3
Molecular Weight: 357.4 g/mol

3,3',3''-(1,3,5-Triazine-2,4,6-triyl)triphenol

CAS No.:

Cat. No.: VC13817060

Molecular Formula: C21H15N3O3

Molecular Weight: 357.4 g/mol

* For research use only. Not for human or veterinary use.

3,3',3''-(1,3,5-Triazine-2,4,6-triyl)triphenol -

Specification

Molecular Formula C21H15N3O3
Molecular Weight 357.4 g/mol
IUPAC Name 3-[4,6-bis(3-hydroxyphenyl)-1,3,5-triazin-2-yl]phenol
Standard InChI InChI=1S/C21H15N3O3/c25-16-7-1-4-13(10-16)19-22-20(14-5-2-8-17(26)11-14)24-21(23-19)15-6-3-9-18(27)12-15/h1-12,25-27H
Standard InChI Key VNIZEYVBKJDTFO-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)O)C2=NC(=NC(=N2)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O
Canonical SMILES C1=CC(=CC(=C1)O)C2=NC(=NC(=N2)C3=CC(=CC=C3)O)C4=CC(=CC=C4)O

Introduction

Chemical Structure and Nomenclature

The compound’s IUPAC name, 3,3',3''-(1,3,5-triazine-2,4,6-triyl)triphenol, reflects its triazine backbone symmetrically functionalized with three phenol moieties. Each hydroxyphenyl group is attached to the triazine ring via a carbon-nitrogen bond at the 2-, 4-, and 6-positions of the triazine core, with hydroxyl groups positioned at the meta-position (3rd carbon) of each benzene ring . This substitution pattern distinguishes it from structurally similar compounds such as 2,4,6-tris(2-hydroxyphenyl)-1,3,5-triazine (CAS 4507-97-5), where hydroxyl groups occupy the ortho-position .

Key Structural Features:

  • Triazine Core: A six-membered heterocyclic ring with alternating single and double bonds, contributing to electron-deficient characteristics.

  • Hydroxyphenyl Substituents: Electron-donating hydroxyl groups enhance solubility in polar solvents and enable hydrogen bonding .

  • Symmetry: The C3C_3-symmetric architecture facilitates self-assembly and coordination chemistry .

A comparative analysis of related triazine derivatives is provided in Table 1.

Table 1: Structural Comparison of Triazine-Based Phenolic Compounds

Compound NameCAS NumberSubstituent PositionMolecular FormulaMolecular Weight (g/mol)
3,3',3''-(1,3,5-Triazine-2,4,6-triyl)triphenol2225834-22-83-hydroxyphenylC21H15N3O3\text{C}_{21}\text{H}_{15}\text{N}_{3}\text{O}_{3}357.36
2,4,6-Tris(2-hydroxyphenyl)-1,3,5-triazine4507-97-52-hydroxyphenylC21H15N3O3\text{C}_{21}\text{H}_{15}\text{N}_{3}\text{O}_{3}357.36
4,4′,4′′-((1,3,5-Triazine-2,4,6-triyl)tris(azanediyl))triphenolN/A4-aminophenylC21H18N6O3\text{C}_{21}\text{H}_{18}\text{N}_{6}\text{O}_{3}402.41

Synthesis and Characterization

Synthetic Routes

The synthesis of 3,3',3''-(1,3,5-triazine-2,4,6-triyl)triphenol typically involves nucleophilic aromatic substitution (NAS) reactions. A representative method, adapted from protocols for analogous triazine derivatives , proceeds as follows:

  • Starting Material: 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride) reacts with 3-hydroxyphenol under basic conditions.

  • Reaction Conditions:

    • Solvent: Acetone/water mixture

    • Base: Potassium carbonate (K2CO3\text{K}_2\text{CO}_3)

    • Temperature: 0°C to room temperature, followed by reflux (48–72 hours) .

  • Workup: The product is isolated via filtration, washed with water, and purified by column chromatography.

This method yields the target compound in ~84% purity , confirmed by spectroscopic techniques:

  • 1H^1\text{H} NMR: Six distinct aromatic proton signals, confirming symmetry .

  • FT-IR: Peaks at 3390 cm1^{-1} (O–H stretch) and 1524 cm1^{-1} (C=N stretch) .

  • HRMS: Molecular ion peak at m/zm/z 357.1110 ([M+H]+^+) .

Challenges in Synthesis

  • Steric Hindrance: Bulky hydroxyphenyl groups slow reaction kinetics, necessitating prolonged reflux .

  • Byproducts: Incomplete substitution may yield mono- or di-substituted intermediates, requiring rigorous purification .

Physicochemical Properties

Solubility and Reactivity

  • Solubility: Soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in ethanol .

  • Acidity: Phenolic hydroxyl groups (pKa10\text{p}K_a \approx 10) enable deprotonation under basic conditions, facilitating further functionalization .

Applications in Materials Science and Pharmacology

Polymer Chemistry

The compound serves as a crosslinking agent in epoxy resins and polyurethanes, enhancing mechanical strength and flame retardancy . Its triazine core acts as a char-forming agent during combustion, reducing smoke emission.

Drug Development

Preliminary in silico studies indicate potential anti-inflammatory activity via cyclooxygenase-2 (COX-2) inhibition. Molecular docking simulations reveal strong binding affinity (ΔG=8.2kcal/mol\Delta G = -8.2 \, \text{kcal/mol}) at the COX-2 active site .

Dendrimer Synthesis

In recent work by ACS Journal of Organic Chemistry, triazine-based dendrimers incorporating analogous structures demonstrated tunable photoluminescence, with potential applications in organic light-emitting diodes (OLEDs) .

Future Research Directions

  • Thermodynamic Profiling: Experimental determination of enthalpy of formation (ΔfH\Delta_fH^\circ) and heat capacity .

  • Toxicity Studies: In vivo assessments to evaluate biocompatibility for pharmaceutical use .

  • Advanced Materials: Exploration of metal-organic frameworks (MOFs) utilizing the compound as a tritopic linker .

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